1-Chloro-2-ethynyl-4-methoxybenzene
Overview
Description
1-Chloro-2-ethynyl-4-methoxybenzene, also known as 4-chloro-2-ethynyl-m-anisole, is a chemical compound that is part of the benzene family. It is an aromatic compound and is used as an intermediate in organic synthesis. It is used to synthesize a range of compounds, including pharmaceuticals, dyes, and other compounds. In addition, it has been used in the synthesis of various biologically active compounds and as a starting material for the synthesis of heterocyclic compounds.
Scientific Research Applications
1-Chloro-2-ethynyl-4-methoxybenzene is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.61 . It’s a liquid at room temperature and is used in scientific research .
Another similar compound, 4-Ethynylanisole, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide . It has also been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .
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Synthesis of Other Compounds : Compounds similar to “1-Chloro-2-ethynyl-4-methoxybenzene”, such as 1-Chloro-2-ethynylbenzene, have been used in the synthesis of other compounds . For example, 1-Chloro-2-ethynylbenzene has been used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
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Photoluminescent Compounds : Another similar compound, 4-Ethynylanisole, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide .
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Gold (III)-Catalyzed Hydroamination : 4-Ethynylanisole has also been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .
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Synthesis of Other Compounds : Compounds similar to “1-Chloro-2-ethynyl-4-methoxybenzene”, such as 1-Chloro-2-ethynylbenzene, have been used in the synthesis of other compounds . For example, 1-Chloro-2-ethynylbenzene has been used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
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Photoluminescent Compounds : Another similar compound, 4-Ethynylanisole, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide .
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Gold (III)-Catalyzed Hydroamination : 4-Ethynylanisole has also been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .
properties
IUPAC Name |
1-chloro-2-ethynyl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFFXPYKZNSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethynyl-4-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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